molecular formula C15H19N3OS B6513215 1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 897484-22-9

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Cat. No. B6513215
CAS RN: 897484-22-9
M. Wt: 289.4 g/mol
InChI Key: TYNSZUDMUVYADB-UHFFFAOYSA-N
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Description

The compound “1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one” is a structurally modified benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities, including anti-tubercular properties . They have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways. For instance, the synthesis of certain benzothiazole derivatives has been achieved through diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, the initial step involved the synthesis of (E)-5-arylidenethiazolidine-2,4-diones from the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of the compounds .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. For example, the Knoevenagel condensation reaction is used to synthesize certain benzothiazole derivatives . In another instance, diazo-coupling processes have been used to create heterocyclic azo dyes .

Scientific Research Applications

Antimicrobial Activity

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has been investigated for its antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using this compound as a starting material. These derivatives were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds exhibited superior antimicrobial activity compared to others .

Anti-Tubercular Potential

Syed et al. synthesized related imidazole-containing compounds, including 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4]thiadiazole . This compound was evaluated for anti-tubercular potential against Mycobacterium tuberculosis strains. Several derivatives showed potent anti-tubercular activity .

Medicinal Chemistry

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one and its derivatives fall within the realm of medicinal chemistry. Researchers explore their potential as anthelmintic, antiarthropodal, and fungicidal agents. Additionally, these compounds have industrial applications .

Synthesis of Imidazoles

Imidazoles, including those containing the benzothiazole moiety, play a crucial role in functional molecules. While not directly related to the compound , understanding the synthesis of imidazoles contributes to broader research in this field .

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often related to their inhibitory effects on certain biological targets. For instance, some benzothiazole derivatives have shown inhibitory effects against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .

properties

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-4-5-11(2)14-13(10)16-15(20-14)18-8-6-17(7-9-18)12(3)19/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNSZUDMUVYADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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